molecular formula C18H20O4 B2913752 Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate CAS No. 328396-03-8

Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate

Cat. No.: B2913752
CAS No.: 328396-03-8
M. Wt: 300.354
InChI Key: JLOHCJGAMMDPLV-UHFFFAOYSA-N
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Description

Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate (C₁₈H₂₀O₄) is an ethyl ester featuring a 3-hydroxypropanoate backbone substituted with a 4-(benzyloxy)phenyl group at the β-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its functional versatility, particularly as a precursor for bioactive molecules .

Properties

IUPAC Name

ethyl 3-hydroxy-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11,17,19H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOHCJGAMMDPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the esterification reaction followed by purification steps such as distillation and recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-[4-(benzyloxy)phenyl]-3-oxopropanoate.

    Reduction: Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Here's a detailed overview of the applications of Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate, incorporating research findings and insights from various sources.

Scientific Research Applications

This compound is used across various scientific disciplines. Its applications span chemistry, biology, medicine, and industry.

Chemistry

  • It serves as an intermediate in synthesizing complex organic molecules.

Biology

  • The compound is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

  • It is explored for potential applications in drug development and pharmaceutical formulations.
  • Demonstrates significant cytotoxicity against cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers.
  • It may promote programmed cell death in cancerous cells, contributing to its anticancer properties.

Industry

  • It is utilized in producing fragrances, flavors, and other specialty chemicals.

Chemical Reactions

Ethyl 3-(3-(benzyloxy)phenyl)-3-hydroxypropanoate can undergo several chemical reactions.

Types of Reactions

  • Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
  • Reduction: The ester group can be reduced to form the corresponding alcohol.
  • Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be employed.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

  • Oxidation: Benzoic acid derivatives are produced.
  • Reduction: Alcohol derivatives are the result.
  • Substitution: Halogenated or nitrated phenyl derivatives are created.

Recent studies emphasize the promising biological activities of this compound.

Anticancer Activity

  • The compound demonstrates significant cytotoxicity, with IC50 values in the low micromolar range against multiple cancer cell lines.
  • Interaction studies indicate that it binds to proteins involved in cell cycle regulation, enhancing its potential as an anticancer agent.

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
Ethyl 3-(4-(benzyloxy)phenyl)-3-hydroxypropanoateBenzyloxy at the para positionAnticancer activity
Ethyl 4-hydroxybenzoateHydroxyl group at para positionAntimicrobial properties
Benzenepropanoic acid derivativesVarying substitutionsAnti-inflammatory effects

Case Studies

Several case studies have focused on the anticancer effects of this compound:

  • Study on MCF-7 Cells: Treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent for breast cancer.
  • Prostate Cancer Research: In PC-3 cells, the compound exhibited a dose-dependent decrease in proliferation, highlighting its effectiveness against prostate cancer.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The benzyloxy group can enhance the compound’s binding affinity to certain biological targets, while the hydroxypropanoate moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a) Ethyl 3-(4-biphenyl)-3-oxopropanoate (CAS 57477-98-2)
  • Structure : Differs by replacing the benzyloxy group with a biphenyl moiety and substituting the hydroxyl group with a ketone (oxo) at the β-position.
  • Molecular Formula : C₁₇H₁₆O₃ (MW: 276.31 g/mol).
  • Key Differences: The oxo group increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents), unlike the hydroxyl group in the target compound, which can participate in hydrogen bonding .
b) Ethyl 3-(2-chlorophenyl)-3-oxopropanoate (CAS 559067)
  • Structure : Contains a 2-chlorophenyl group and an oxo group.
  • Molecular Formula : C₁₁H₁₁ClO₃ (MW: 226.66 g/mol).
  • Key Differences :
    • The electron-withdrawing chloro group decreases electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions compared to the electron-donating benzyloxy group .
    • The absence of a hydroxyl group limits solubility in polar solvents .
c) Ethyl 3-(4-methylphenyl)-3-oxopropanoate (CAS 158544)
  • Structure : Features a 4-methylphenyl substituent and an oxo group.
  • Molecular Formula : C₁₂H₁₄O₃ (MW: 206.24 g/mol).

Substituent Effects on Aromatic Rings

a) Electron-Donating vs. Electron-Withdrawing Groups
  • Benzyloxy Group (Target Compound): Acts as an electron-donating group via resonance, activating the phenyl ring toward electrophilic substitution. This contrasts with nitro (e.g., Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, CAS 52119-38-7) or chloro substituents, which deactivate the ring .
  • Hydroxymethyl Group (Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate, CAS 107859-98-3): Increases polarity and water solubility compared to benzyloxy, enhancing bioavailability in aqueous environments .

Biological Activity

Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by a hydroxy group and an ester functional group, which contribute to its reactivity and potential interactions with biological systems. The compound can undergo various chemical reactions, including:

  • Oxidation : Hydroxy groups can be oxidized to carbonyl groups.
  • Reduction : Ester groups can be reduced to alcohols.
  • Substitution : The benzyloxy group may participate in nucleophilic substitution reactions.

These reactions are crucial for the compound's transformation into biologically active metabolites.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The compound's structure suggests it may also possess similar properties, potentially contributing to its therapeutic effects against oxidative damage .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. This inhibition is crucial in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Anticancer Activity

This compound has shown promise in anticancer research. Studies involving cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) have indicated that the compound can reduce cell viability and induce apoptosis. The underlying mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It may interact with receptors that regulate cellular responses to stress or inflammation.

Case Studies

  • Cell Viability Assays : In a study assessing the effect of this compound on cancer cell lines, results indicated a dose-dependent reduction in cell viability. The IC50 values were determined through MTT assays, revealing significant cytotoxicity at higher concentrations .
  • Inflammation Models : In models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of inflammatory markers in cultured macrophages. This suggests its potential application in managing inflammatory diseases .

Data Tables

Biological Activity Effect Study Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of TNF-α production
AnticancerReduced viability in MCF-7 cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate?

  • Methodological Answer : The compound is typically synthesized via esterification or substitution reactions. For example, hydroxyl-protected intermediates (e.g., benzyloxy groups) can be formed using benzyl bromide under basic conditions . Multi-step protocols may involve coupling 4-(benzyloxy)phenyl precursors with ethyl 3-hydroxypropanoate derivatives, as seen in analogous syntheses of benzyloxy-containing esters . Key reagents include K₂CO₃ for deprotonation and SOCl₂ for activating carboxyl groups .

Q. What spectroscopic and chromatographic methods validate the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the benzyloxy phenyl and hydroxypropanoate moieties. Mass spectrometry (MS) provides molecular weight verification, as demonstrated in studies of structurally similar esters . High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity analysis, particularly to identify impurities like 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one or other byproducts .

Q. How does the hydroxyl group in this compound influence its reactivity?

  • Methodological Answer : The hydroxyl group participates in oxidation and substitution reactions. Oxidation with KMnO₄ converts it to a ketone, yielding ethyl 3-oxo-3-[4-(benzyloxy)phenyl]propanoate, while reduction with LiAlH₄ produces the corresponding alcohol . Substitution reactions with thionyl chloride (SOCl₂) or PCl₃ replace the hydroxyl group with halogens, enabling derivative synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or product distributions for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, oxidation outcomes vary with the oxidizing agent: KMnO₄ in acidic media favors ketone formation, while milder agents like PCC may preserve ester groups . Systematic optimization using Design of Experiments (DoE) or computational modeling (e.g., DFT) can identify optimal conditions .

Q. What strategies enable the synthesis of enantiomerically pure derivatives for chiral studies?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) can induce asymmetry during ester formation. Enzymatic resolution using lipases or esterases has been effective for separating enantiomers in hydroxypropanoate derivatives . Advanced techniques like asymmetric hydrogenation or kinetic resolution (e.g., using (-)-sparteine) are also viable .

Q. How can this compound serve as an intermediate in multi-step syntheses of bioactive molecules?

  • Methodological Answer : The benzyloxy group acts as a protecting group for phenolic hydroxyls, enabling selective deprotection in later stages. For example, it can be coupled with indole or naphthyridine precursors via Pd-catalyzed cross-coupling (Suzuki or Heck reactions) to generate pharmacologically active scaffolds . Post-functionalization (e.g., fluorination at the phenyl ring) enhances bioactivity, as seen in fluorinated benzoylacetate analogs .

Q. What analytical approaches address challenges in impurity profiling during scale-up?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with tandem MS/MS identifies trace impurities (e.g., ethyl 3-chloro-3-[4-(benzyloxy)phenyl]propanoate) . Preparative HPLC or recrystallization in polar solvents (acetonitrile/water) effectively isolates the target compound. Stability studies under thermal stress (40–60°C) reveal degradation pathways .

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